1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a phenylpropyl group, and a thiophene ring, all connected through a urea linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Preparation of the 3-Phenylpropyl Intermediate: This involves the synthesis of a phenylpropyl derivative, often through Friedel-Crafts alkylation.
Synthesis of the Thiophen-2-yl Intermediate: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The intermediates are then coupled through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)urea: Lacks the thiophene ring.
1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Lacks the phenylpropyl group.
3-(3-Phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea: Lacks the furan ring.
Uniqueness
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the presence of all three functional groups (furan, phenylpropyl, and thiophene) connected through a urea linkage. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXPDVUZVQYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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